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Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180 Get Quote

Disclaimer: This document synthesizes publicly available research on VU0463271. Information

regarding a specific "quarterhydrate" structure of VU0463271 is not available in the scientific

literature reviewed. The data presented pertains to VU0463271, with commercial sources

noting that the molecule's hydration state can vary.

Introduction
VU0463271 is a potent and selective small-molecule inhibitor of the neuronal potassium-

chloride cotransporter 2 (KCC2), a key regulator of intracellular chloride concentration in the

central nervous system. Its ability to modulate neuronal excitability has made it a valuable tool

for studying the roles of KCC2 in physiological and pathological processes, including epilepsy

and neuropathic pain. This guide provides a comprehensive overview of the chemical

properties, mechanism of action, and experimental applications of VU0463271.

Chemical Structure and Properties
VU0463271, chemically named N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-

pyridazinyl)thio]acetamide, is a complex heterocyclic molecule. While the existence of a

specific and stable quarterhydrate has not been documented, it is noted that the compound can

exist in hydrated forms.

Table 1: Chemical and Physical Properties of VU0463271
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Property Value Reference

Chemical Name

N-Cyclopropyl-N-(4-methyl-2-

thiazolyl)-2-[(6-phenyl-3-

pyridazinyl)thio]acetamide

[1]

Molecular Formula C₁₉H₁₈N₄OS₂ [1]

Molecular Weight 382.5 g/mol (anhydrous) [1]

Appearance Solid

Solubility
50 mM in DMSO (19.12

mg/mL)
[1]

Purity ≥98% (HPLC) [1]

CAS Number 1391737-01-1 [1]

Mechanism of Action
VU0463271 exerts its biological effects through the selective inhibition of the KCC2

cotransporter. KCC2 is primarily responsible for extruding chloride ions from mature neurons,

which is essential for maintaining the hyperpolarizing effect of the neurotransmitter GABA.

By inhibiting KCC2, VU0463271 leads to an accumulation of intracellular chloride. This, in turn,

causes a depolarizing shift in the reversal potential for GABA (EGABA), diminishing the efficacy

of GABAergic inhibition and leading to a state of neuronal hyperexcitability. This mechanism

has been demonstrated to induce epileptiform discharges in both in vitro and in vivo models.[2]

[3]

Structural studies of the related KCC1 transporter in complex with VU0463271 have revealed

that the inhibitor binds to an extracellular pocket, physically occluding the ion translocation

pathway and stabilizing the transporter in an outward-open conformation.[4]

Biological Activity and Signaling Pathways
The primary biological effect of VU0463271 is the potent and selective inhibition of KCC2. This

activity has been quantified in various assays.
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Table 2: In Vitro Activity of VU0463271

Parameter Value Target/System Reference

IC₅₀ 61 nM KCC2 [1][3]

Selectivity >100-fold vs. NKCC1 NKCC1 [1][3]

Recent research has also implicated KCC2 inhibition by VU0463271 in the activation of the

extrinsic apoptotic pathway. This process is initiated by extracellular signals and leads to

programmed cell death. Studies have shown that treatment with a VU0463271 analog leads to

the cleavage and activation of caspase-8, a key initiator caspase in the extrinsic pathway.[5]
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Caption: Mechanism of VU0463271-induced neuronal hyperexcitability.
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Caption: Proposed extrinsic apoptosis pathway activated by KCC2 inhibition.

Experimental Protocols
Detailed, step-by-step protocols for the synthesis of VU0463271 are not readily available in the

public domain. The compound is typically procured from commercial suppliers. The following

outlines a general workflow for a common assay used to assess KCC2 activity.

Rubidium (Rb⁺) Flux Assay for KCC2 Inhibition
This assay indirectly measures KCC2 activity by quantifying the influx of Rubidium (Rb⁺), a

congener of Potassium (K⁺).
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Rb⁺ Flux Assay Workflow
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Caption: Workflow for a Rubidium (Rb⁺) flux assay to measure KCC2 inhibition.

Pharmacokinetics
Detailed pharmacokinetic data for VU0463271 is limited. Some studies have noted that while

VU0463271 is a potent and selective tool for in vitro and ex vivo studies, it possesses poor

pharmacokinetic properties, which may limit its utility for in vivo applications requiring systemic

administration.[6]

Conclusion
VU0463271 is a cornerstone pharmacological tool for investigating the function of the KCC2

cotransporter. Its high potency and selectivity allow for precise interrogation of KCC2's role in

regulating neuronal chloride homeostasis and its implications in neurological disorders. While
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the specific quarterhydrate structure remains to be fully characterized in the literature, the

available data on VU0463271 provide a strong foundation for its use in neuroscience research.

Further studies are warranted to improve its pharmacokinetic profile for potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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